
N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an acetyl group, two methoxy groups, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the Friedel-Crafts acylation reaction. This reaction is performed using carboxylic acid chlorides or anhydrides in the presence of a catalyst like polyphosphoric acid. The process involves the ortho-acylation of N-(3,4-dimethoxyphenyl)propan-2-ylbenzamide with acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones to alcohols or reduce other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and drug development.
Industry: Utilized in the production of fine chemicals and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N-(1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl)benzamide
- N-(3,4-dimethoxyphenyl)propan-2-ylbenzamide
Comparison: N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific functional groups and their arrangement on the benzene ringFor instance, the presence of the sulfonamide group can enhance its solubility and interaction with biological targets .
Propriétés
Formule moléculaire |
C17H19NO5S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO5S/c1-11-5-7-13(8-6-11)24(20,21)18-15-10-17(23-4)16(22-3)9-14(15)12(2)19/h5-10,18H,1-4H3 |
Clé InChI |
QMSAEIAHEXWOHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



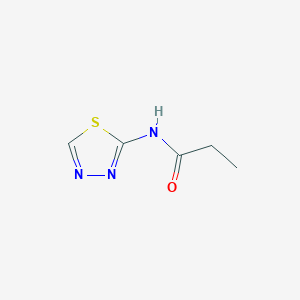
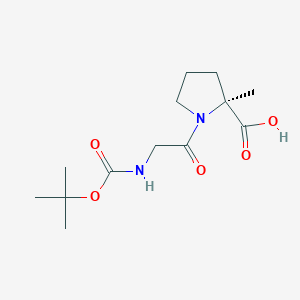


![[2,4'-Bipyridine]-6-carbaldehyde](/img/structure/B12994691.png)
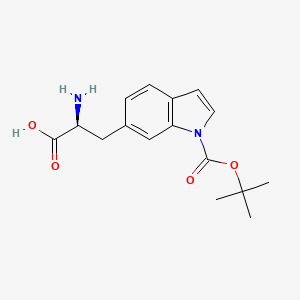
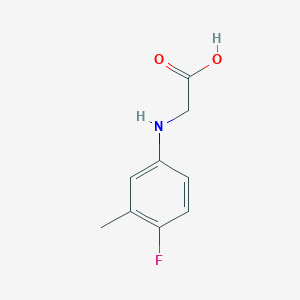
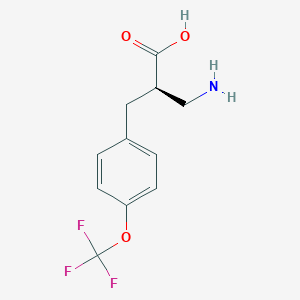

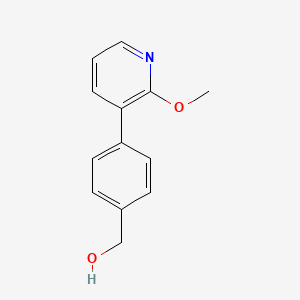
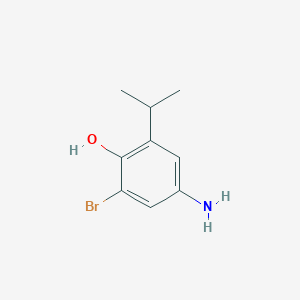
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)

